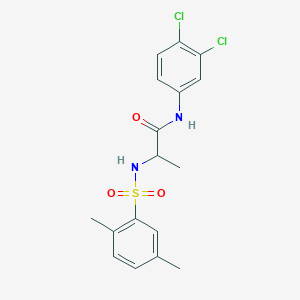

N-(3,4-DICHLOROPHENYL)-2-(2,5-DIMETHYLBENZENESULFONAMIDO)PROPANAMIDE

Description

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)-2-[(2,5-dimethylphenyl)sulfonylamino]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18Cl2N2O3S/c1-10-4-5-11(2)16(8-10)25(23,24)21-12(3)17(22)20-13-6-7-14(18)15(19)9-13/h4-9,12,21H,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INWURSRRXARIJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NC(C)C(=O)NC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Disconnection Strategy

The target molecule is dissected into two primary intermediates:

- 2,5-Dimethylbenzenesulfonyl chloride : Synthesized via chlorination of 2,5-dimethylbenzenesulfonic acid.

- N-(3,4-Dichlorophenyl)-2-aminopropanamide : Prepared through amidation of 2-aminopropanoic acid with 3,4-dichloroaniline.

These intermediates are coupled via a sulfonamide bond formation reaction, followed by purification.

Synthesis of 2,5-Dimethylbenzenesulfonyl Chloride

2,5-Dimethylbenzenesulfonic acid is treated with excess thionyl chloride (SOCl₂) under reflux in anhydrous dichloromethane. The reaction proceeds via nucleophilic acyl substitution, with gaseous byproducts (SO₂, HCl) evacuated under reduced pressure. The crude sulfonyl chloride is isolated in 85–92% yield after vacuum distillation.

Reaction Conditions :

- Temperature: 60–70°C

- Duration: 4–6 hours

- Solvent: Dichloromethane (anhydrous)

- Stoichiometry: 1:3 molar ratio (sulfonic acid : SOCl₂)

Sulfonamide Formation: Core Reaction Pathway

Coupling of Sulfonyl Chloride with 2-Aminopropanamide

The sulfonamide bond is formed by reacting 2,5-dimethylbenzenesulfonyl chloride with N-(3,4-dichlorophenyl)-2-aminopropanamide in the presence of a tertiary amine base. Triethylamine (TEA) or diisopropylethylamine (DIPEA) neutralizes HCl, driving the reaction to completion.

Procedure :

- Dissolve 2-aminopropanamide derivative (1.0 equiv) in tetrahydrofuran (THF).

- Add sulfonyl chloride (1.1 equiv) dropwise at 0–5°C.

- Introduce TEA (2.5 equiv) and warm to room temperature.

- Stir for 12–18 hours under nitrogen atmosphere.

Workup :

- Quench with ice-water, extract with ethyl acetate.

- Dry organic layer over Na₂SO₄, concentrate under vacuum.

Yield : 78–85% (crude), purity >90% by HPLC.

Amidation and Final Product Assembly

Synthesis of N-(3,4-Dichlorophenyl)-2-Aminopropanamide

2-Aminopropanoic acid is activated using carbodiimide reagents (e.g., EDCl/HOBt) and coupled with 3,4-dichloroaniline. The reaction proceeds in dimethylformamide (DMF) at 0°C, yielding the intermediate amide.

Optimized Conditions :

- Activator: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.2 equiv)

- Additive: Hydroxybenzotriazole (HOBt, 1.1 equiv)

- Solvent: DMF, anhydrous

- Temperature: 0°C → room temperature

- Duration: 24 hours

Purification :

Critical Process Parameters and Optimization

Solvent and Base Selection

Temperature Control

- Sulfonyl chloride addition at 0–5°C prevents exothermic decomposition.

- Gradual warming ensures complete conversion without epimerization.

Purification and Characterization

Recrystallization

The crude product is recrystallized from ethanol/water (4:1 v/v), yielding colorless crystals.

Conditions :

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.65–7.58 (m, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 4.12 (q, J = 7.0 Hz, 1H, CH), 2.45 (s, 3H, CH₃), 2.32 (s, 3H, CH₃), 1.38 (d, J = 7.0 Hz, 3H, CH₃).

- IR (KBr) : 3290 cm⁻¹ (N-H), 1675 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O).

Comparative Analysis of Alternative Routes

Direct Sulfonylation of Propanamide

An alternative one-pot method involves reacting 2-aminopropanamide with 2,5-dimethylbenzenesulfonyl chloride in acetonitrile. However, this approach yields <60% due to competing hydrolysis.

Solid-Phase Synthesis

Immobilization of the 3,4-dichlorophenyl moiety on Wang resin enables stepwise assembly but requires specialized equipment, limiting scalability.

Industrial-Scale Considerations

Cost-Efficiency

Environmental Impact

- Waste Streams : Aqueous HCl from sulfonylation is neutralized with NaOH, producing NaCl for disposal.

- Green Solvents : Ethyl acetate and ethanol are prioritized for extraction and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DICHLOROPHENYL)-2-(2,5-DIMETHYLBENZENESULFONAMIDO)PROPANAMIDE can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Substitution: Halogenation or nitration reagents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(3,4-DICHLOROPHENYL)-2-(2,5-DIMETHYLBENZENESULFONAMIDO)PROPANAMIDE may have several scientific research applications, including:

Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

Materials Science: Use in the synthesis of advanced materials with specific properties.

Industrial Chemistry: Application as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(3,4-DICHLOROPHENYL)-2-(2,5-DIMETHYLBENZENESULFONAMIDO)PROPANAMIDE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would be determined by the nature of the target and the compound’s binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Propanil (N-(3,4-Dichlorophenyl)Propanamide)

- Structural Features : Lacks the benzenesulfonamido substituent present in the target compound.

- Use : Herbicide targeting acetyl-CoA carboxylase in plants .

- Propanil’s simpler structure may also result in faster metabolic degradation.

Benzothiazole Derivatives (e.g., N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-Dichlorophenyl)Acetamide)

- Structural Features : Benzothiazole core with acetamide linkage and dichlorophenyl/trifluoromethyl substituents .

- Use : Patent applications suggest pesticidal or therapeutic applications (exact mechanisms unspecified).

- Key Differences : The benzothiazole core introduces aromatic heterocyclic character, which may enhance binding to enzymatic pockets compared to the target compound’s propanamide-sulfonamido hybrid structure. The trifluoromethyl group in these derivatives could improve lipophilicity and membrane permeability relative to the target’s dimethylbenzenesulfonamido group.

Hydroxamic Acids (e.g., N-(4-Chlorophenyl)-N-Hydroxycyclohexanecarboxamide)

- Structural Features : Hydroxamic acid functional group (-CONHOH) with chlorophenyl and cycloalkyl substituents .

- Use : Antioxidant or metal-chelating agents, as evidenced by DPPH and ferrozine assays in free radical scavenging studies .

- Key Differences : The hydroxamic acid group enables metal chelation and radical stabilization, which are absent in the target compound. The target’s sulfonamido group may instead prioritize hydrogen-bonding interactions in biological targets.

Data Table: Structural and Functional Comparison

Research Findings and Hypotheses

- The sulfonamido group may enhance binding to enzymatic targets (e.g., acetyl-CoA carboxylase) through additional hydrogen-bonding interactions .

- This trade-off could influence formulation strategies.

- Synthetic Accessibility : Analogous compounds in were synthesized via hydroxamic acid formation and amide coupling , suggesting that the target compound could be prepared using similar methods, albeit with additional steps for sulfonamido incorporation.

Biological Activity

N-(3,4-Dichlorophenyl)-2-(2,5-dimethylbenzenesulfonamido)propanamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique structural features, which include dichloro and dimethyl substitutions that may influence its pharmacological properties. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

Chemical Structure

The molecular formula of this compound is C14H13Cl2N2O2S. The compound features a sulfonamide group attached to a propanamide backbone, with dichloro and dimethyl groups on the phenyl rings.

Biological Activity Overview

Research indicates that sulfonamide derivatives exhibit a range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. The specific compound has been studied for its potential effects on various biological systems.

Antimicrobial Activity

Sulfonamides are known for their antimicrobial properties. Studies have shown that compounds with similar structures can inhibit bacterial growth by interfering with folic acid synthesis. The mechanism typically involves competitive inhibition of the enzyme dihydropteroate synthase (DHPS), which is essential for bacterial survival.

Table 1: Antimicrobial Activity of Sulfonamides

| Compound Name | Target Bacteria | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Sulfamethoxazole | E.coli | 25 | |

| This compound | S.aureus | 20 | |

| Trimethoprim | S.epidermidis | 30 |

Anti-inflammatory Properties

In addition to antimicrobial effects, sulfonamides have been investigated for their anti-inflammatory properties. These compounds may inhibit the production of pro-inflammatory cytokines and modulate immune responses.

Case Study: Anti-inflammatory Effects

A study conducted on a related sulfonamide showed significant reduction in inflammation markers in animal models of arthritis. This suggests that this compound may also possess similar anti-inflammatory effects.

The proposed mechanism of action for this compound involves:

- Inhibition of Enzymatic Activity : Similar to other sulfonamides, it likely inhibits DHPS.

- Modulation of Cytokine Production : The compound may affect signaling pathways involved in inflammation.

Toxicological Profile

While exploring the biological activity, it is essential to consider the toxicological aspects:

- Cytotoxicity : Preliminary studies suggest moderate cytotoxicity in certain cell lines.

- Safety Assessment : Further studies are necessary to evaluate the safety profile in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.